molecular formula C9H11N5O6 B118756 5-Azido Uridine CAS No. 1355028-82-8

5-Azido Uridine

Cat. No.: B118756
CAS No.: 1355028-82-8
M. Wt: 285.21 g/mol
InChI Key: VOPROYOABONMOS-UAKXSSHOSA-N
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Description

5-Azido Uridine: is a modified nucleoside where an azido group is attached to the 5-position of the uridine molecule.

Mechanism of Action

Target of Action

5-Azidouridine is a pyrimidine nucleoside analogue . Its primary targets are DNA and RNA, where it incorporates into these nucleic acids, disrupting their metabolism . It’s also used for nucleotide labeling and reacts promptly via a click reaction with a terminal alkyne or cyclooctyne conjugated to a reporter .

Mode of Action

5-Azidouridine interacts with its targets (DNA and RNA) by incorporating into them, which disrupts RNA metabolism and inhibits protein and DNA synthesis . It also inhibits DNA methyltransferase, impairing DNA methylation . This dual mechanism of action—induction of cytotoxicity and inhibition of DNA methylation—contributes to its anti-neoplastic activity .

Biochemical Pathways

The affected biochemical pathways involve the metabolism of RNA and DNA. The incorporation of 5-Azidouridine into these nucleic acids disrupts their normal function, leading to inhibited protein and DNA synthesis . Additionally, the compound impairs DNA methylation, a crucial process in gene expression . The downstream effects of these disruptions can lead to cell death, particularly in cancer cells .

Pharmacokinetics

Similar nucleoside analogues are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of 5-Azidouridine’s action include disrupted RNA metabolism, inhibited protein and DNA synthesis, and impaired DNA methylation . These disruptions can lead to cell death, particularly in cancer cells . The compound has been used in living cell fluorescent imaging of cancer cells .

Action Environment

The action, efficacy, and stability of 5-Azidouridine can be influenced by various environmental factors. For instance, the presence of the azido group at different positions in the pyrimidine base can affect the generation of nitrogen-centered radicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Azido Uridine can be synthesized through various methods. One common approach involves the reaction of uridine with lithium azide, triphenylphosphine, and carbon tetrabromide . Another method includes the use of a Mitsonobu reaction with hydrazoic acid . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve automated processes using solid-phase synthesis techniques. For instance, the compound can be immobilized on controlled pore glass (CPG) and used as a starting material for the synthesis of oligonucleotides . This method allows for the efficient production of this compound in large quantities, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Azido Uridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPROYOABONMOS-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609998
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355028-82-8
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Azidouridine work as a photoaffinity probe? What happens after it binds to its target?

A1: 5-Azidouridine is a derivative of uridine, a core component of RNA. It contains an azido group that becomes highly reactive upon exposure to UV light. This reactivity allows 5-Azidouridine to form covalent bonds with nearby molecules.

Q2: The research mentions using 5-Azidouridine diphosphate-glucose to study sucrose-phosphate synthase (SPS). Why is this specific derivative used, and what was discovered about SPS?

A2: Sucrose-phosphate synthase (SPS) is a key enzyme involved in sugar metabolism in plants. It utilizes uridine diphosphate-glucose (UDP-glucose) as a substrate. To study the UDP-glucose binding site in SPS, researchers utilized a 5-Azidouridine diphosphate-glucose probe. [, ] This derivative was chosen because it closely resembles the natural substrate, increasing the likelihood of binding to the enzyme's active site.

Q3: Can you provide details on the stability and potential limitations of using 5-Azidouridine as a photoaffinity probe?

A3: While 5-Azidouridine is a powerful tool, it has some limitations:

  • Specificity: While designed to target specific binding sites, there's a risk of non-specific labeling, particularly with longer UV exposure times. Researchers use various controls and competition assays to confirm specific binding. []

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